molecular formula C23H20N4O3S B2812516 N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide CAS No. 568557-23-3

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2812516
CAS No.: 568557-23-3
M. Wt: 432.5
InChI Key: DUBSHVITNXKHDG-UHFFFAOYSA-N
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Description

N-(3-((3-Acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a quinoxaline derivative characterized by a 3-acetylphenylamino substituent at position 3 of the quinoxaline core and a 3-methylbenzenesulfonamide group at position 2. Quinoxaline derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The acetyl group on the phenyl ring introduces electron-withdrawing effects, which may enhance binding interactions with biological targets such as thymidylate synthase (TS) or tyrosine kinases, as observed in related compounds .

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-7-5-10-19(13-15)31(29,30)27-23-22(25-20-11-3-4-12-21(20)26-23)24-18-9-6-8-17(14-18)16(2)28/h3-14H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSHVITNXKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by further functionalization to introduce the aniline and sulfonamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The following analogs (Table 1) highlight how substituent variations influence activity:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives
Compound Name Substituent at Position 3 Sulfonamide/Other Group Molecular Weight Key Pharmacological Findings
Target Compound: N-(3-((3-Acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide 3-Acetylphenylamino 3-Methylbenzenesulfonamide ~450* Inferred: Potential TS inhibition (based on docking studies of analogs)
N-{3-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}-3-methylbenzenesulfonamide 5-Chloro-2,4-dimethoxyphenylamino 3-Methylbenzenesulfonamide 484.96 Enhanced cytotoxicity due to chloro and methoxy groups (improved membrane permeability)
N-[3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide 3-Methoxyphenylamino Benzothiadiazole-sulfonamide ~447 Benzothiadiazole may confer redox activity; IC₅₀ < 10 μM in HCT-116 cells
N-[3-(4-Butylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide 4-Butylanilino 3-Methylbenzenesulfonamide ~450* Increased lipophilicity from butyl group; moderate activity in MCF-7 cells (IC₅₀ ~25 μM)
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide 3-Hydroxyphenylamino Benzenesulfonamide 392.43 Hydroxyl group improves solubility but reduces membrane penetration; IC₅₀ > 40 μM

*Molecular weights estimated based on structural similarity.

Critical Analysis of Substituent Effects

Electron-Withdrawing Groups (e.g., Acetyl, Chloro) :

  • The acetyl group in the target compound may enhance binding to TS via dipole interactions, as seen in analogs with chloro substituents .
  • Chloro and methoxy groups in improve cytotoxicity (IC₅₀ ~15 μM in HCT-116) compared to hydroxylated analogs .

Sulfonamide Variations :

  • 3-Methylbenzenesulfonamide (target compound and ) balances solubility and target affinity, while benzothiadiazole-sulfonamide in introduces planar rigidity for stronger DNA intercalation .

Lipophilicity vs. Solubility: The 4-butylanilino group in increases logP but reduces aqueous solubility, leading to moderate activity.

Biological Activity

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-3-methylbenzenesulfonamide, a complex organic compound, is a derivative of quinoxaline known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

PropertyDetails
Molecular Formula C23H20N4O3S
Molecular Weight 420.5 g/mol
IUPAC Name This compound
CAS Number 568557-23-3

The structure features a quinoxaline core, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, studies suggest that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key player in several malignancies.

Case Study: PI3K Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited PI3K activity in vitro, leading to reduced cell viability in cancer cell lines. This suggests potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Research Findings

  • Bacterial Strains Tested : The compound was evaluated against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Results indicated low MIC values, suggesting strong antibacterial properties.
  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes such as tyrosine kinases and PI3K, disrupting signaling pathways critical for cell growth and survival.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound better, a comparison with related quinoxaline derivatives is useful:

Compound NameAnticancer ActivityAntimicrobial ActivityPI3K Inhibition
N-(4-methoxyphenyl)quinoxalin-2-amineModerateWeakYes
N-(2-aminoquinoxalin-6-yl)-4-methylbenzenesulfonamideHighModerateYes
N-(3-acetylphenyl)aminoquinoxalineHighStrongYes

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.1 ppm for methyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 461.53612 for analogous compounds) .
  • X-ray Crystallography : Resolves spatial arrangement of the quinoxaline and sulfonamide moieties, critical for SAR studies .
    Advanced Tools : Density Functional Theory (DFT) calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

How are initial biological activities assessed, and what assays are prioritized?

Q. Basic Research Focus

  • Enzyme Inhibition : PI3K inhibition assays (IC50_{50} values) using recombinant enzymes and ATP-competitive binding protocols .
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM) .
  • Selectivity Profiling : Cross-screening against related kinases (e.g., mTOR, AKT) to assess specificity .

How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Pathway Analysis : Western blotting for downstream targets (e.g., p-AKT, p-S6K) in PI3K/AKT/mTOR signaling .
  • Gene Knockdown : siRNA silencing of PI3K isoforms (e.g., p110α) to confirm target engagement .
  • Metabolic Profiling : LC-MS-based metabolomics identifies changes in glycolysis or lipid synthesis pathways .

What strategies resolve contradictions in biological data (e.g., varying IC50_{50}50​ across studies)?

Q. Advanced Research Focus

  • Assay Standardization : Control for ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 7.0) .
  • Structural Variants : Compare activity of analogs (e.g., chloro vs. methoxy substituents) to identify critical functional groups .
  • Data Normalization : Use reference inhibitors (e.g., LY294002) as internal controls across labs .

How are structure-activity relationship (SAR) studies designed for this compound?

Q. Advanced Research Focus

  • Core Modifications : Synthesize derivatives with substituted quinoxalines (e.g., 6-fluoro or 7-methoxy) to assess impact on potency .
  • Side-Chain Variations : Replace 3-methylbenzenesulfonamide with heterocyclic sulfonamides (e.g., thiadiazole) .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with PI3K’s ATP-binding pocket .

What computational tools predict solubility and bioavailability for preclinical development?

Q. Advanced Research Focus

  • QSPR Models : Predict logP (e.g., 2.8–3.5) and aqueous solubility using algorithms like COSMOtherm .
  • MD Simulations : Assess membrane permeability (e.g., PAMPA assays) and blood-brain barrier penetration .
  • Caco-2 Cell Models : Estimate intestinal absorption in vitro .

How can researchers design derivatives to overcome off-target effects or resistance?

Q. Advanced Research Focus

  • Resistant Mutants : Generate PI3K mutants (e.g., H1047R) via site-directed mutagenesis to test compound efficacy .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance tissue distribution .
  • Polypharmacology : Dual-target inhibitors (e.g., PI3K/HDAC) reduce resistance risks .

What methodologies address solubility challenges during in vitro/in vivo testing?

Q. Basic Research Focus

  • Co-Solvent Systems : Use DMSO/PEG-400 (10:90) for in vitro assays; cyclodextrin complexes for in vivo dosing .
  • Nanoformulations : Liposomal encapsulation improves bioavailability (e.g., particle size <200 nm via DLS) .

How are analytical methods validated for quality control in research-scale synthesis?

Q. Basic Research Focus

  • HPLC Purity : Use C18 columns (5 µm, 250 mm) with UV detection (254 nm); validate against USP standards .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

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